Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in a solvent such as acetonitrile at room temperature for several days . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and more efficient reaction conditions .
Chemical Reactions Analysis
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological activities .
Comparison with Similar Compounds
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but different biological activities.
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate: A closely related compound with slight structural variations that can lead to different reactivity and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoate: Another similar compound used in the synthesis of more complex molecules
Biological Activity
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate, with CAS number 321166-44-3, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, which are relevant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.31 g/mol
- IUPAC Name : Methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate
Synthesis
The synthesis of this compound typically involves a multi-step organic synthesis process. The initial steps include reacting 3,5-dimethyl-1H-pyrazole with acetic anhydride to form an intermediate, which is subsequently reacted with methyl 4-aminobenzoate under controlled conditions (usually in acetonitrile at room temperature) to yield the final product .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. The compound has been tested against various bacterial strains and has shown promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 62.5 - 125 μM |
These findings suggest that the compound may inhibit protein synthesis pathways and affect nucleic acid production in bacteria, leading to bactericidal effects .
Antidiabetic Activity
Research indicates that compounds containing pyrazole rings can exhibit antihyperglycemic effects. This compound has been associated with significant reductions in plasma glucose levels in diabetic models . In studies involving diabetic mice, administration of this compound resulted in a notable decrease in blood glucose levels, highlighting its potential use as an antidiabetic agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that the pyrazole moiety plays a crucial role in its interaction with biological targets. Binding affinity studies have indicated that this compound may interact with specific enzymes involved in metabolic pathways, contributing to its antidiabetic and antimicrobial properties .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability after treatment with the compound, suggesting its potential as a therapeutic agent against resistant strains .
Case Study 2: Antidiabetic Effects
A study conducted on db/db mice assessed the antihyperglycemic effects of this compound. The results indicated a reduction in fasting blood glucose levels by up to 30% following administration of the compound at a dosage of 10 mg/kg body weight . This indicates promising potential for further development as a treatment for diabetes.
Properties
CAS No. |
321166-44-3 |
---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19) |
InChI Key |
IESUBGQLJYWTCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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